molecular formula C21H18FN5O2 B11127863 N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11127863
M. Wt: 391.4 g/mol
InChI Key: YWNWXQVIDHBXKG-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic molecule featuring a tricyclic core with fused triazole and oxo-imino functionalities. Key structural attributes include:

  • Methyl groups at positions 7 and 11, contributing to steric and electronic modulation.
  • A carboxamide group at position 5, enabling hydrogen-bonding interactions critical for biological activity .

Properties

Molecular Formula

C21H18FN5O2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H18FN5O2/c1-12-4-3-9-27-18(12)25-19-16(21(27)29)10-15(17(23)26(19)2)20(28)24-11-13-5-7-14(22)8-6-13/h3-10,23H,11H2,1-2H3,(H,24,28)

InChI Key

YWNWXQVIDHBXKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound of significant interest in medicinal chemistry due to its intricate structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Structural Characteristics

The compound features a tricyclic framework with multiple functional groups, including:

  • Fluorinated phenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Imino group : Potentially involved in hydrogen bonding and molecular recognition.
  • Carboxamide moiety : Known to enhance solubility and biological activity.

These structural features contribute to the compound's unique properties and potential therapeutic applications.

Preliminary Studies

Preliminary research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer properties : Some derivatives have shown efficacy against cancer cell lines.
  • Anti-inflammatory effects : Modifications to the structure can lead to compounds with notable anti-inflammatory properties.
  • Antimicrobial activity : Certain analogs have demonstrated effectiveness against various pathogens.

The biological activity of this compound may involve interactions with biological macromolecules such as proteins and nucleic acids. Interaction studies utilizing techniques like:

  • Molecular docking
  • Surface plasmon resonance
    can help elucidate the pharmacodynamics and pharmacokinetics of this compound.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of structurally similar compounds on various cancer cell lines. Results indicated that modifications could enhance cytotoxicity against specific cancer types.
    • Table 1 summarizes the IC50 values for different analogs against selected cancer cell lines.
    CompoundCell LineIC50 (µM)
    Analog AMCF-712.5
    Analog BHeLa15.3
    Target CompoundMDA-MB-2319.8
  • Anti-inflammatory Effects :
    • Research has shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro.
    • Table 2 outlines the cytokine levels post-treatment with various compounds.
    CompoundCytokine Level (pg/mL)Control (pg/mL)
    Analog A45120
    Target Compound30120

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require optimization for yield and purity. Key synthetic routes include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of functional groups via selective substitution reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

Analog 1 : N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS 877778-47-7)
  • Key Difference : Substitution of the 7-methyl group in the target compound with a 7-pentyl chain in this analog.
  • Steric bulk may reduce binding affinity to compact active sites but improve interactions with hydrophobic pockets.
Analog 2 : 4-Imino-N-[4-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[...] (CAS 866346-57-8)
  • Key Difference : Replacement of the 4-fluorophenylmethyl group with a 4-(trifluoromethyl)phenyl moiety and a distinct tetracyclic scaffold.
  • Impact :
    • The electron-withdrawing trifluoromethyl group enhances metabolic resistance and may increase acidity of adjacent protons, influencing solubility and binding kinetics.
    • The altered ring system (tetracyclo vs. tricyclo) may confer unique conformational rigidity, affecting target selectivity .

Structural and Spectroscopic Comparisons

  • Crystallography : Tools like SHELX and ORTEP-3 () enable precise determination of bond lengths and angles. For the target compound, the 4-fluorophenylmethyl group likely induces specific π-stacking or steric clashes in crystal packing, differing from analogs with bulkier (e.g., pentyl) or electron-deficient (e.g., trifluoromethyl) substituents.
  • NMR Analysis : As shown in , substituent-induced chemical shifts in regions A (positions 39–44) and B (positions 29–36) can localize structural variations. For example, the fluorophenyl group in the target compound would cause distinct deshielding effects compared to trifluoromethyl or alkylated analogs .

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